molecular formula C29H18Cl2F3N3O2 B11522632 1-(2,6-dichlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2,6-dichlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11522632
M. Wt: 568.4 g/mol
InChI Key: XQTAPMWHZFKMTK-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-3’-[3-(trifluoromethyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and quinazoline structures, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-3’-[3-(trifluoromethyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps, including:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Quinazoline Formation: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with amines or amides.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-3’-[3-(trifluoromethyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3’-[3-(trifluoromethyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione: Lacks the trifluoromethyl group.

    1-(2,6-dichlorobenzyl)-3’-[3-(methyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(2,6-dichlorobenzyl)-3’-[3-(trifluoromethyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.

Properties

Molecular Formula

C29H18Cl2F3N3O2

Molecular Weight

568.4 g/mol

IUPAC Name

1'-[(2,6-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H18Cl2F3N3O2/c30-22-11-6-12-23(31)20(22)16-36-25-14-4-2-10-21(25)28(27(36)39)35-24-13-3-1-9-19(24)26(38)37(28)18-8-5-7-17(15-18)29(32,33)34/h1-15,35H,16H2

InChI Key

XQTAPMWHZFKMTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)Cl)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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